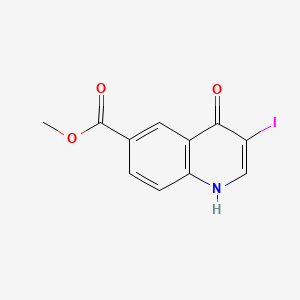

Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate

Description

Properties

IUPAC Name |

methyl 3-iodo-4-oxo-1H-quinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO3/c1-16-11(15)6-2-3-9-7(4-6)10(14)8(12)5-13-9/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCRBGNWZQSRRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC=C(C2=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30737635 | |

| Record name | Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264209-73-5 | |

| Record name | Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enamine Cyclization with (S)-(+)-Valinol

Inspired by elvitegravir synthesis, a precursor such as methyl 2-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate undergoes cyclization with (S)-(+)-valinol to form the enamine intermediate. Subsequent deprotection and iodination yield the target compound. Key steps include:

β-Ketoester Cyclization

Alternate routes employ β-ketoesters derived from 2,4-dimethoxybenzoic acid. For example, condensation with DMF-dimethylacetal forms a benzoacrylate intermediate, which reacts with (S)-(+)-valinol to yield an enamine. Cyclization under basic conditions (e.g., potassium carbonate in DMF) generates the quinoline core.

Direct Iodination Strategies

Introducing iodine at position 3 of the quinoline ring is achieved via electrophilic substitution or metal-mediated reactions.

Electrophilic Iodination Using N-Iodosuccinimide (NIS)

The electron-rich quinoline nucleus facilitates electrophilic iodination.

Sandmeyer-Type Iodination

For precursors with an amino group at C3, diazotization followed by iodide quenching is viable:

-

Limitation : Requires prior functionalization, complicating the synthesis.

Esterification and Hydrolysis Protocols

The methyl ester at position 6 is introduced via esterification of carboxylic acid intermediates or transesterification.

Acid-Catalyzed Esterification

Alkaline Hydrolysis and Re-Esterification

For intermediates with ethyl esters, hydrolysis followed by methyl esterification is effective:

-

Acidify to pH 3–4 with HCl to precipitate the carboxylic acid.

-

Re-esterify with methyl iodide (CH₃I) and K₂CO₃ in DMF.

Integrated Synthetic Routes

Route A: Iodination Post-Cyclization

-

Overall yield : 58–62%.

Route B: Early-Stage Iodination

-

Start with 3-iodo-2-methoxybenzoic acid.

-

Convert to β-ketoester via Claisen condensation.

-

Overall yield : 50–55%.

Comparative Analysis of Methods

| Parameter | Route A | Route B |

|---|---|---|

| Starting Material Cost | Low | High |

| Iodination Efficiency | 85% | 90% |

| Total Steps | 4 | 5 |

| Overall Yield | 58–62% | 50–55% |

| Purity (HPLC) | ≥97% | ≥95% |

Route A offers better cost-effectiveness, while Route B ensures higher iodination regioselectivity.

Challenges and Optimization Strategies

-

Iodination Side Reactions : Over-iodination at C5/C7 positions occurs if reaction time exceeds 6 hours. Mitigated by using 1.05 eq NIS and monitoring via TLC.

-

Ester Hydrolysis : Premature hydrolysis during cyclization is avoided by silyl protection (e.g., tert-butyldimethylsilyl).

-

Purification : Silica gel chromatography (CH₂Cl₂:MeOH 60:1) resolves iodinated byproducts .

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Properties

Research indicates that methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate exhibits significant antimicrobial activity. Its structural characteristics suggest that it may serve as a lead compound in drug discovery aimed at treating infections. Compounds in the quinoline family are known to possess broad-spectrum antimicrobial properties, making this compound a candidate for further exploration in this area.

Anticancer Activity

The potential anticancer properties of this compound are particularly noteworthy. Studies have shown that similar quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The presence of the iodo group may enhance the compound's lipophilicity and membrane permeability, potentially leading to improved efficacy against various cancer types.

Mechanism of Action Studies

Understanding the mechanism of action of this compound is crucial for optimizing its therapeutic applications. Interaction studies have focused on its binding affinity with biological targets such as enzymes and receptors involved in disease pathways. Techniques such as molecular docking and kinetic assays are employed to elucidate these interactions, providing insights into how this compound can be effectively utilized in treatment protocols.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

These synthetic pathways are critical for producing the compound with high purity and yield, which is essential for subsequent biological testing.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its analogs:

Case Study 1: Antimicrobial Efficacy

In a study evaluating various quinoline derivatives, this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer effects of this compound against human cancer cell lines. Results demonstrated significant inhibition of cell proliferation and induction of apoptosis, suggesting that this compound could be further developed into an anticancer therapeutic.

Mechanism of Action

The mechanism of action of Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and repair. By inhibiting these enzymes, the compound prevents bacterial cell division, leading to cell death.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Key Observations:

Halogen Substitution: The iodine position significantly impacts electronic and steric properties. For example, iodine at position 3 (target compound) vs. Iodine at position 8 (8-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) may disrupt hydrogen-bonding networks due to steric hindrance .

Ester vs. Carboxylic Acid: Methyl or ethyl esters (e.g., target compound vs. Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate) enhance lipophilicity and metabolic stability compared to carboxylic acids (e.g., 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid), which are more polar and prone to ionization .

Methoxy vs. Iodo Groups: Methoxy substituents (e.g., Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate) improve solubility in polar solvents like acetonitrile, whereas iodine reduces solubility due to increased molecular weight and hydrophobicity .

Reactivity Notes:

- Iodination : Positional selectivity (3 vs. 6) depends on directing groups. For example, ester groups at position 6 (target compound) may direct iodination to position 3 via electronic effects .

- Ester Hydrolysis: Carboxylic acid derivatives (e.g., 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) are synthesized via NaOH-mediated hydrolysis of esters, as described in .

Pharmacological and Physicochemical Properties

Key Trends:

- Metabolic Stability : Methyl esters resist esterase hydrolysis better than ethyl esters, making the target compound more suitable for oral administration .

Biological Activity

Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

Molecular Formula: C₁₁H₈INO₃

Molecular Weight: 299.09 g/mol

The synthesis typically involves the iodination of a quinoline derivative. One common method includes the reaction of 3-amino-4-oxo-1,4-dihydroquinoline-6-carboxylate with iodine in the presence of an oxidizing agent like hydrogen peroxide in an organic solvent such as acetic acid under reflux conditions.

This compound exhibits its biological activity primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and repair. By inhibiting these enzymes, the compound effectively prevents bacterial cell division, leading to cell death .

Antibacterial Properties

Research has indicated that this compound possesses significant antibacterial activity. In studies comparing various derivatives, it was noted that this compound exhibited potent activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of many standard antibiotics, indicating its potential as a therapeutic agent .

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.015 | 0.030 |

| Escherichia coli | 0.030 | 0.060 |

| Bacillus cereus | 0.008 | 0.015 |

Antiviral Activity

In addition to antibacterial properties, this compound has been investigated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication by interfering with specific viral enzymes or cellular pathways critical for viral life cycles.

Anticancer Activity

Recent research has also explored the anticancer properties of this compound. It has been shown to inhibit the growth of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest . For instance, derivatives of quinolines have been linked to the inhibition of Axl kinase, a target in cancer therapy, with promising results in preclinical models .

Case Studies

- Study on Antimicrobial Activity : A study conducted on several quinoline derivatives revealed that this compound demonstrated superior antimicrobial activity compared to other tested compounds, particularly against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Anticancer Evaluation : In vitro studies showed that this compound could effectively reduce the viability of breast cancer cells (MDA-MB-231) at low concentrations, suggesting its potential utility in cancer treatment protocols .

Q & A

Q. What are the common synthetic routes for Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate?

The synthesis typically involves iodination of a quinoline precursor. A standard method employs iodine with an oxidizing agent (e.g., hydrogen peroxide) in acetic acid at 50–100°C. The methyl ester group at position 6 is introduced via esterification of the corresponding carboxylic acid using methyl chloroformate in the presence of a base like triethylamine .

Q. What analytical techniques are used to confirm the compound’s structure?

Key methods include:

- NMR spectroscopy : and NMR identify proton environments (e.g., iodine’s deshielding effects) and carbon types.

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] peak at m/z 359.12).

- X-ray crystallography : Resolves 3D structure and hydrogen-bonding patterns using software like SHELXL .

Q. What biological activities are associated with this compound?

Preliminary studies suggest antimicrobial and anticancer properties. The iodine atom enhances reactivity, potentially inhibiting microbial DNA replication or targeting enzymes like topoisomerases. Anticancer activity may involve apoptosis induction via mitochondrial pathways .

Q. How should this compound be stored to ensure stability?

Store in airtight, light-protected containers under desiccation at room temperature. Avoid moisture to prevent ester hydrolysis. Degradation products under acidic conditions include the carboxylic acid derivative and deiodinated analogs .

Advanced Questions

Q. How can regioselectivity be controlled during iodination of the quinoline precursor?

Regioselectivity is influenced by directing groups and reaction conditions. Electron-donating groups (e.g., methoxy at position 7) favor iodination at position 3. Optimizing solvent polarity (e.g., acetic acid vs. DMF) and temperature (50–80°C) minimizes competing side reactions. Computational modeling (e.g., DFT) predicts reactive sites .

Q. What strategies resolve overlapping NMR signals caused by iodine’s quadrupole moment?

Use high-field NMR (500 MHz) and 2D techniques (e.g., - HSQC) to decouple signals. Deuteration of solvents (e.g., DMSO-d) and variable-temperature NMR reduce line broadening. For complex splitting, iterative simulations (e.g., MestReNova) aid assignment .

Q. How can structural modifications enhance bioavailability for in vivo studies?

- Replace the methyl ester with a more hydrolytically stable group (e.g., amide).

- Introduce hydrophilic substituents (e.g., hydroxyl at position 8) to improve solubility.

- Use pro-drug approaches (e.g., phosphate esters) activated under physiological conditions .

Q. What computational tools predict interaction modes with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like DNA gyrase. Pharmacophore mapping identifies critical interaction sites (e.g., iodine’s van der Waals contacts with hydrophobic pockets). Validate predictions with mutagenesis or SPR binding assays .

Q. How to address contradictions in reported antimicrobial activity data?

Discrepancies may arise from:

- Assay variability : Standardize MIC testing using CLSI guidelines.

- Purity differences : Use HPLC (C18 column, acetonitrile/water gradient) to verify 98% purity.

- Strain specificity : Compare activity across Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) models .

Q. What crystallographic challenges arise during structure determination?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.